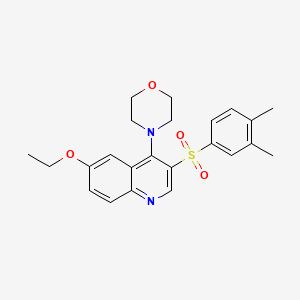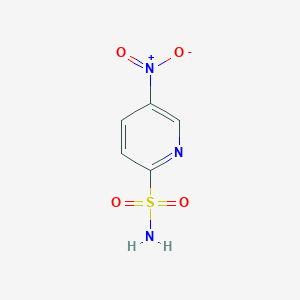![molecular formula C24H24N6O3 B2650785 N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1H-pyrazole-5-carboxamide CAS No. 1285624-26-1](/img/new.no-structure.jpg)
N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C24H24N6O3 and its molecular weight is 444.495. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic routes and reaction conditions: The compound can be synthesized via a multi-step process involving the condensation of 2,5-dimethoxybenzaldehyde with 3-(3,5-dimethyl-1-phenylpyrazol-4-yl)amine under specific catalytic conditions.
Industrial production methods: Large-scale production requires optimized conditions, including temperature control, appropriate solvents like toluene, and a catalyst such as p-toluenesulfonic acid. Industrial processes might also employ continuous flow techniques to ensure higher yields and consistency.
Chemical Reactions Analysis
Types of reactions it undergoes: This compound can participate in a variety of reactions including oxidation (forming potentially valuable derivatives), reduction, and substitution reactions, thanks to its aromatic and pyrazole rings.
Common reagents and conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminium hydride, and nucleophiles for substitution reactions.
Major products formed: Oxidation might yield carboxylic acids or ketones, while reduction can result in alcohols. Substitution reactions can modify the aromatic or pyrazole rings, offering a spectrum of derivative compounds.
Scientific Research Applications
Chemistry: Acts as a key intermediate for synthesizing various bioactive molecules.
Biology: Potentially used in probing cellular mechanisms and pathways due to its unique structure.
Medicine: Studied for its possible anti-inflammatory, anti-cancer, and anti-viral properties.
Industry: May serve as a precursor for manufacturing pharmaceuticals and specialty chemicals.
Mechanism of Action: The exact mechanism can vary based on application, but typically, it interacts with specific molecular targets like enzymes or receptors, modifying their activity. This compound's structure allows it to engage in hydrogen bonding, hydrophobic interactions, and other molecular interactions crucial for its biological effects.
Comparison with Similar Compounds: When compared to other pyrazole derivatives:
Similar Compounds: : Compounds like pyrazole-5-carboxamide derivatives, phenylpyrazole derivatives.
Uniqueness: : This compound’s dual ring structure and specific functional groups provide unique reactivity and biological activity profiles, differentiating it from simpler analogs.
There you have it! Each aspect of this compound, in all its complex glory. Anything else you’re curious about?
Properties
CAS No. |
1285624-26-1 |
|---|---|
Molecular Formula |
C24H24N6O3 |
Molecular Weight |
444.495 |
IUPAC Name |
N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H24N6O3/c1-15-23(16(2)30(29-15)18-8-6-5-7-9-18)20-13-21(27-26-20)24(31)28-25-14-17-12-19(32-3)10-11-22(17)33-4/h5-14H,1-4H3,(H,26,27)(H,28,31)/b25-14- |
InChI Key |
GMXCHNRGFRTAIO-QFEZKATASA-N |
SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C3=NNC(=C3)C(=O)NN=CC4=C(C=CC(=C4)OC)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-mercaptophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2650704.png)



![methyl 2-[(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]propanoate](/img/structure/B2650709.png)



![5-[(4-ethoxyphenyl)sulfamoyl]-3-methyl-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2650719.png)
![[2-(Benzyloxy)-6-methylpyridin-3-yl]boronic acid](/img/structure/B2650720.png)


![N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2650724.png)
![5-(2-methoxyethyl)-2-phenyl-7-(4-(2-phenylacetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2650725.png)
